Cas no 2004104-93-0 ((3-ethoxy-6-methyloxan-3-yl)methanamine)

(3-Ethoxy-6-methyloxan-3-yl)methanamine is a chiral amine derivative featuring a tetrahydropyran (oxane) core with an ethoxy substituent at the 3-position and a methyl group at the 6-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for pharmaceuticals, agrochemicals, and asymmetric synthesis. The presence of both amine and ether functionalities enhances its utility in nucleophilic reactions, while the stereocenter at the 3-position allows for enantioselective applications. Its stable oxane ring structure contributes to improved solubility and handling compared to acyclic analogs. The compound is typically handled under inert conditions due to the reactivity of the primary amine group.
(3-ethoxy-6-methyloxan-3-yl)methanamine structure
2004104-93-0 structure
商品名:(3-ethoxy-6-methyloxan-3-yl)methanamine
CAS番号:2004104-93-0
MF:C9H19NO2
メガワット:173.25266289711
CID:6199735
PubChem ID:165853504

(3-ethoxy-6-methyloxan-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (3-ethoxy-6-methyloxan-3-yl)methanamine
    • EN300-1294070
    • 2004104-93-0
    • インチ: 1S/C9H19NO2/c1-3-12-9(6-10)5-4-8(2)11-7-9/h8H,3-7,10H2,1-2H3
    • InChIKey: UCOCZZFRSFTKSP-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)CCC(CN)(C1)OCC

計算された属性

  • せいみつぶんしりょう: 173.141578849g/mol
  • どういたいしつりょう: 173.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

(3-ethoxy-6-methyloxan-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1294070-0.5g
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
0.5g
$1097.0 2023-05-27
Enamine
EN300-1294070-500mg
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
500mg
$946.0 2023-09-30
Enamine
EN300-1294070-250mg
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
250mg
$906.0 2023-09-30
Enamine
EN300-1294070-50mg
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
50mg
$827.0 2023-09-30
Enamine
EN300-1294070-1.0g
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
1g
$1142.0 2023-05-27
Enamine
EN300-1294070-10.0g
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
10g
$4914.0 2023-05-27
Enamine
EN300-1294070-10000mg
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
10000mg
$4236.0 2023-09-30
Enamine
EN300-1294070-5000mg
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
5000mg
$2858.0 2023-09-30
Enamine
EN300-1294070-100mg
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
100mg
$867.0 2023-09-30
Enamine
EN300-1294070-2.5g
(3-ethoxy-6-methyloxan-3-yl)methanamine
2004104-93-0
2.5g
$2240.0 2023-05-27

(3-ethoxy-6-methyloxan-3-yl)methanamine 関連文献

(3-ethoxy-6-methyloxan-3-yl)methanamineに関する追加情報

Comprehensive Overview of (3-ethoxy-6-methyloxan-3-yl)methanamine (CAS No. 2004104-93-0): Properties, Applications, and Industry Insights

The compound (3-ethoxy-6-methyloxan-3-yl)methanamine (CAS No. 2004104-93-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the ethoxy and methyloxan moieties, make it a versatile intermediate for synthesizing bioactive compounds. With the growing demand for novel drug candidates and sustainable agrochemicals, this compound is increasingly studied for its potential applications in drug discovery, catalysis, and material science.

One of the most searched questions about (3-ethoxy-6-methyloxan-3-yl)methanamine revolves around its synthesis methods and reactivity. Researchers often explore its use in asymmetric synthesis, where its chiral center plays a critical role in producing enantiomerically pure compounds. Recent studies highlight its utility in constructing heterocyclic frameworks, a key focus area in modern medicinal chemistry due to their prevalence in FDA-approved drugs. Additionally, its amine functional group allows for diverse derivatization, making it a valuable building block for high-throughput screening libraries.

From an industrial perspective, CAS No. 2004104-93-0 aligns with the global shift toward green chemistry. Companies are investing in solvent-free reactions and catalytic processes to minimize environmental impact while maximizing yield. This compound’s stability under mild conditions makes it suitable for flow chemistry applications, a trending topic in process optimization discussions. Furthermore, its compatibility with biocatalysts opens doors to sustainable manufacturing practices, addressing the rising demand for eco-friendly synthesis routes.

In the context of drug development, (3-ethoxy-6-methyloxan-3-yl)methanamine has been investigated for its potential as a pharmacophore in central nervous system (CNS) therapeutics. Its ability to cross the blood-brain barrier (BBB) has sparked interest in designing neuroprotective agents and cognitive enhancers. Recent patent filings indicate its incorporation into small-molecule inhibitors targeting neurodegenerative diseases, a hot topic given the aging global population.

The agrochemical sector also benefits from this compound’s structural flexibility. Its derivatives show promise as plant growth regulators and pesticide synergists, aligning with the industry’s push for precision agriculture. With increasing regulatory scrutiny on traditional pesticides, researchers are leveraging (3-ethoxy-6-methyloxan-3-yl)methanamine to develop low-toxicity alternatives that meet EPA guidelines while maintaining efficacy.

Analytical characterization of CAS No. 2004104-93-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for GMP compliance in pharmaceutical manufacturing. The compound’s logP value and aqueous solubility data are frequently queried by formulators aiming to optimize drug delivery systems.

Looking ahead, the demand for (3-ethoxy-6-methyloxan-3-yl)methanamine is projected to grow alongside advancements in combinatorial chemistry and AI-driven molecular design. Its integration into fragment-based drug discovery platforms exemplifies how traditional organic synthesis intersects with cutting-edge computational modeling. As industries prioritize cost-effective scalability, this compound’s synthetic accessibility positions it as a strategic asset for R&D pipelines worldwide.

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